![molecular formula C17H15BrN4S B1227700 Carbamimidothioic acid [3-(4-bromophenyl)-1-phenyl-4-pyrazolyl]methyl ester](/img/structure/B1227700.png)
Carbamimidothioic acid [3-(4-bromophenyl)-1-phenyl-4-pyrazolyl]methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamimidothioic acid [3-(4-bromophenyl)-1-phenyl-4-pyrazolyl]methyl ester is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Antimicrobial Properties
Carbamimidothioic acid phenylmethyl ester salts, including derivatives of the compound , have demonstrated inhibitory action against both Gram-positive and Gram-negative bacteria, as well as fungi. This highlights its potential as an antimicrobial agent, particularly against a wide range of bacterial strains (Tait et al., 1990).
Optical Nonlinearity
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, a category to which the compound belongs, have shown promise in optical nonlinearity applications. Specific derivatives have been identified as potential candidates for optical limiting applications, due to their significant nonlinear optical properties (Chandrakantha et al., 2013).
Biological Activity Potential
The alkylation of related compounds has led to the synthesis of phenyl pyrazolyl sulfides and subsequent oxidation into sulfones. These derivatives demonstrate potential biological activities, indicating a broad scope of application in biomedical fields (Vydzhak et al., 2017).
Biomedical Applications
Compounds structurally related to Carbamimidothioic acid [3-(4-bromophenyl)-1-phenyl-4-pyrazolyl]methyl ester have been synthesized for potential use in treating inflammatory diseases, as indicated by docking studies (Ryzhkova et al., 2020).
Analgesic and Anti-inflammatory Activities
Some derivatives of the compound have been synthesized and characterized for their analgesic and anti-inflammatory activities. This research suggests the potential of these compounds as novel analgesic and anti-inflammatory agents (Gokulan et al., 2012).
Electron Transfer and Polarization
Pyrazole ester derivatives, including compounds related to this compound, have been studied for their electron transfer properties. These studies reveal their potential in stabilizing complexes and their role in selective induced polarization (Tewari et al., 2014).
properties
Molecular Formula |
C17H15BrN4S |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate |
InChI |
InChI=1S/C17H15BrN4S/c18-14-8-6-12(7-9-14)16-13(11-23-17(19)20)10-22(21-16)15-4-2-1-3-5-15/h1-10H,11H2,(H3,19,20) |
InChI Key |
HWMASQCYVGFFIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CSC(=N)N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CSC(=N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



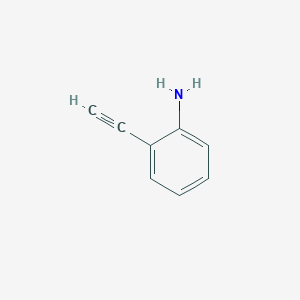
![ethyl {1-[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B1227621.png)
![(4-Ethylidene-6,7-dimethyl-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl) acetate](/img/structure/B1227622.png)
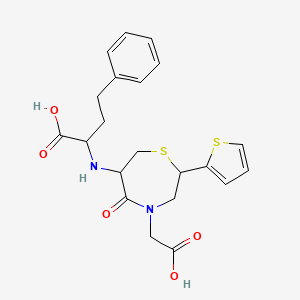
![N-[(3,5-dimethyl-1-piperidinyl)-sulfanylidenemethyl]-2-methyl-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B1227624.png)
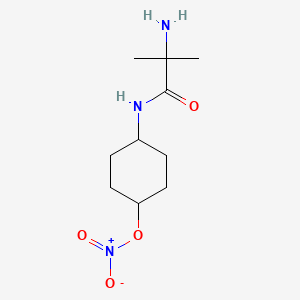
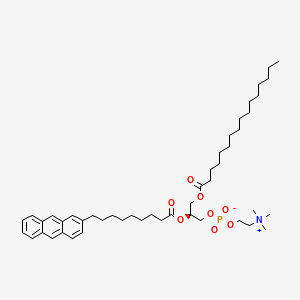
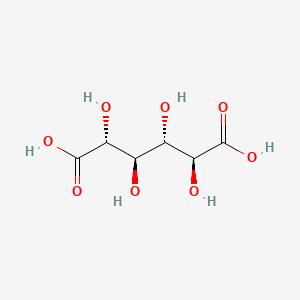
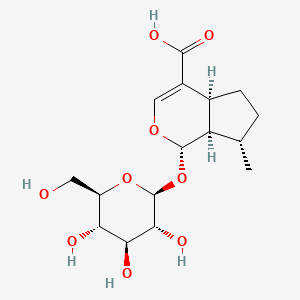
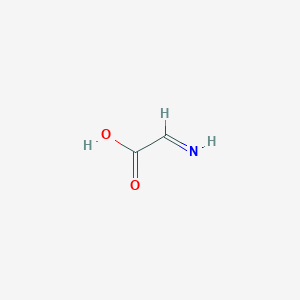

![N-[amino-[2-(1H-indol-3-yl)ethylimino]methyl]-4-chlorobenzamide](/img/structure/B1227635.png)
![4-(1,3-benzodioxol-5-yl)-6-[[2-(4-chlorophenyl)ethylamino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1227638.png)
![1-(2-Furanyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone](/img/structure/B1227640.png)